
3-(Cyclohexyloxy)-5-nitro-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclohexyloxy)-5-nitro-1H-indazole is an organic compound that features a cyclohexyloxy group and a nitro group attached to an indazole ring Indazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole typically involves the nitration of an indazole derivative followed by the introduction of the cyclohexyloxy group. One common method is to start with 5-nitroindazole, which can be synthesized by nitrating indazole using a mixture of concentrated nitric acid and sulfuric acid. The resulting 5-nitroindazole is then reacted with cyclohexanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(Cyclohexyloxy)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidation of the indazole ring can lead to the formation of indazole-3-carboxylic acid derivatives.
Reduction: Reduction of the nitro group results in the formation of 3-(Cyclohexyloxy)-5-amino-1H-indazole.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
3-(Cyclohexyloxy)-5-nitro-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 3-(Cyclohexyloxy)-5-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
3-(Cyclohexyloxy)-5-amino-1H-indazole: This compound is similar but has an amino group instead of a nitro group.
3-(Cyclohexyloxy)-1H-indazole: This compound lacks the nitro group, which can significantly alter its chemical reactivity and biological activity.
5-Nitroindazole: This compound lacks the cyclohexyloxy group and serves as a precursor in the synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole.
Uniqueness
This compound is unique due to the presence of both the cyclohexyloxy and nitro groups, which can influence its chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and provide opportunities for further functionalization in synthetic chemistry.
属性
分子式 |
C13H15N3O3 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC 名称 |
3-cyclohexyloxy-5-nitro-1H-indazole |
InChI |
InChI=1S/C13H15N3O3/c17-16(18)9-6-7-12-11(8-9)13(15-14-12)19-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,14,15) |
InChI 键 |
ZXMZXNQOHAFVMM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)OC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


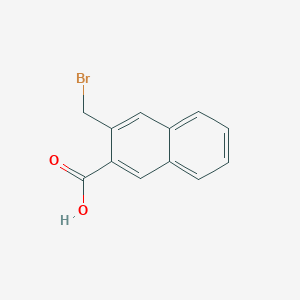
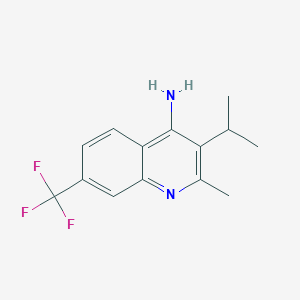
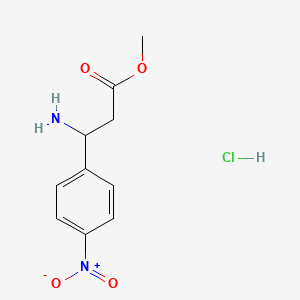
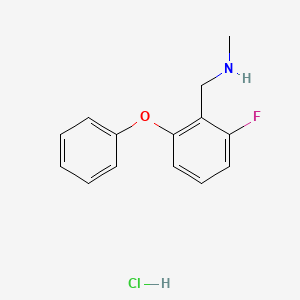
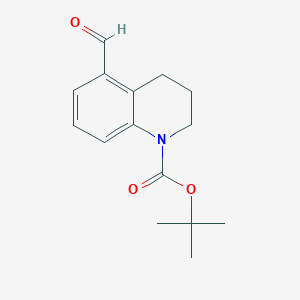
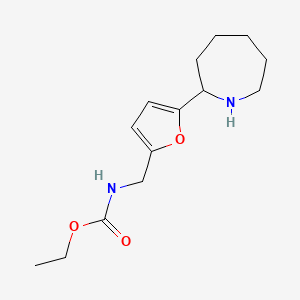
![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)

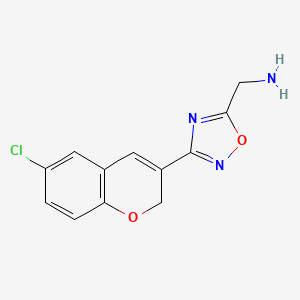



![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)
![6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11854055.png)
